2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester
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Overview
Description
Preparation Methods
Pentigetide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides . The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Pentigetide undergoes various chemical reactions, including:
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: Pentigetide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pentigetide has several scientific research applications, including:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in inhibiting IgE-mediated allergic responses.
Medicine: Explored for its potential therapeutic applications in treating allergic diseases.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
Pentigetide exerts its effects by inhibiting the binding of IgE to its receptors on the surface of mast cells and basophils . This inhibition prevents the release of histamine and other inflammatory mediators, thereby reducing allergic responses . The molecular targets involved include the IgE receptors (FcεRI) on mast cells and basophils .
Comparison with Similar Compounds
Pentigetide is unique compared to other similar compounds due to its specific amino acid sequence and its ability to inhibit IgE-mediated allergic responses . Similar compounds include:
DL-3-hydroxy-3-phenylpentanamide (HEPP): Another synthetic peptide with anticonvulsant properties.
DL-3-hydroxy-3-(4’chlorophenyl)-pentanamide (Cl-HEPP): A modified version of HEPP with enhanced anticonvulsant activity.
These compounds share some structural similarities with Pentigetide but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-4-5-6-11-7(9(13)15-2)8(12-6)10(14)16-3/h4-5H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBHVVBYDOTMMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C(=O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570231 |
Source
|
Record name | Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124750-59-0 |
Source
|
Record name | Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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